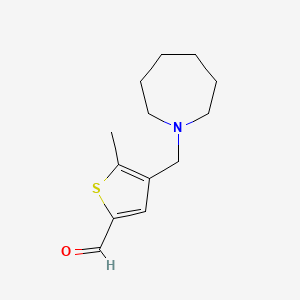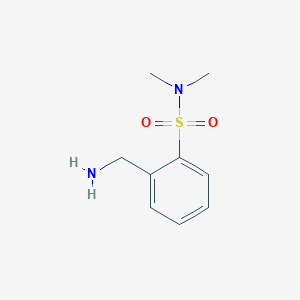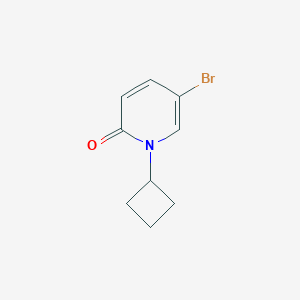
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, also known as AMTCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of heterocyclic compounds and contains a thiophene ring and an azepane ring. In
科学研究应用
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been explored as a potential lead compound for the development of new drugs. In pharmacology, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential as a modulator of certain receptors and enzymes. In neuroscience, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been investigated for its potential as a tool for studying the function of certain neurotransmitters.
作用机制
The exact mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as a modulator of certain receptors and enzymes, which may explain its potential pharmacological effects. Studies have suggested that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde may interact with the dopamine transporter and the sigma-1 receptor, among other targets.
Biochemical and Physiological Effects
Studies have shown that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde can have a range of biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may have implications for the treatment of certain neurological disorders. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde in lab experiments is its well-established synthesis method, which allows for the production of high-quality compound. Additionally, its potential pharmacological effects make it a promising tool for studying certain biological processes. However, one limitation of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is its relatively limited scope of applications, which may limit its usefulness in certain research contexts.
未来方向
There are several potential future directions for research on 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. One area of interest is the development of new drugs based on the structure of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, particularly in the context of potential drug development.
合成方法
The synthesis of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde involves the reaction of 5-methylthiophene-2-carboxylic acid with azepane and thionyl chloride. The resulting product is then subjected to a series of purification steps to isolate the final compound. This synthesis method has been well-established and has been used in various studies to produce high-quality 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde.
属性
IUPAC Name |
4-(azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-12(8-13(10-15)16-11)9-14-6-4-2-3-5-7-14/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWYPAENGDKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
![(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide](/img/structure/B2581251.png)
![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)




![Methyl 4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoate](/img/structure/B2581259.png)


![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2581268.png)